Methyl 4-(chloromethyl)-3-fluorobenzoate
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Methyl 4-(chloromethyl)-3-fluorobenzoate”, there are related compounds that have documented synthetic methods. For instance, the synthesis of “4-(chloromethyl)pyridine hydrochloride” involves oxidation, reaction with methanol, reduction, and reaction with thionyl chloride . Another related compound, “4-chloromethyl benzoic acid t-butyl ester”, is synthesized through substitution reaction with chlorine and reaction with thionyl chloride .Scientific Research Applications
Anticancer Agent Synthesis
Methyl 4-(chloromethyl)-3-fluorobenzoate: is utilized in the synthesis of novel anticancer agents. It serves as a key intermediate in the preparation of 4-anilinoquinazoline scaffolds . These scaffolds are significant due to their potential in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antibacterial Agents
This compound is also involved in the development of new antibacterial agents. The resistance of bacteria to existing drugs necessitates the discovery of novel antibiotics, and Methyl 4-(chloromethyl)-3-fluorobenzoate derivatives have shown promise in this field .
Anti-inflammatory Medications
The derivatives of Methyl 4-(chloromethyl)-3-fluorobenzoate have been explored for their anti-inflammatory properties. They are part of a broader class of compounds that are being studied for their effectiveness in reducing inflammation .
Anticonvulsant Drugs
Research has indicated that certain derivatives of Methyl 4-(chloromethyl)-3-fluorobenzoate may have anticonvulsant properties, which could be beneficial in the treatment of seizure disorders .
Antifungal Applications
The compound’s derivatives are being investigated for their antifungal activities. This is particularly important for developing treatments against fungal infections that are resistant to current medications .
Antiviral Research
Methyl 4-(chloromethyl)-3-fluorobenzoate: is a candidate for the synthesis of compounds with antiviral activities. Its derivatives could potentially be used to treat viral infections, including those caused by drug-resistant strains .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins, influencing their function .
Mode of Action
Methyl 4-(chloromethyl)-3-fluorobenzoate likely interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) substitutes for a halogen (in this case, chlorine) at the benzylic position . The exact nature of these interactions and the resulting changes would depend on the specific target molecules involved.
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
Similar compounds are known to have high gastrointestinal absorption and are able to permeate the blood-brain barrier . These properties would likely impact the bioavailability of Methyl 4-(chloromethyl)-3-fluorobenzoate, influencing its efficacy and potential side effects.
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, including modulation of enzyme activity and influence on cell signaling pathways .
Action Environment
The action, efficacy, and stability of Methyl 4-(chloromethyl)-3-fluorobenzoate can be influenced by various environmental factors. These may include the presence of other chemicals, pH, temperature, and the specific biological environment in which the compound is present. For instance, the compound’s reactivity may be influenced by the presence of certain solvents .
properties
IUPAC Name |
methyl 4-(chloromethyl)-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMRXUAGVLETSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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